O-Demethyl apremilast glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(1S)-1-(4-acetamido-1,3-dioxoisoindol-2-yl)-2-methylsulfonylethyl]-2-ethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O13S/c1-4-40-18-10-13(8-9-17(18)41-27-22(33)20(31)21(32)23(42-27)26(36)37)16(11-43(3,38)39)29-24(34)14-6-5-7-15(28-12(2)30)19(14)25(29)35/h5-10,16,20-23,27,31-33H,4,11H2,1-3H3,(H,28,30)(H,36,37)/t16-,20+,21+,22-,23+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVPQGVGJIHPEA-RWIDXYMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384814-89-4 | |
| Record name | O-Demethyl apremilast glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384814894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL APREMILAST GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5MD5CX5XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways of O Demethyl Apremilast Glucuronide Formation
Initial O-Demethylation Pathways of Apremilast (B1683926)
The first crucial step in the metabolism of apremilast is the removal of a methyl group from its methoxy (B1213986) moiety, a process known as O-demethylation. This reaction is primarily carried out by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds.
Cytochrome P450-Mediated Oxidative Metabolism
Apremilast undergoes extensive oxidative metabolism, with the primary pathway being mediated by the CYP enzyme system. fda.govqbdpharmaceuticals.com This metabolic process is a key determinant of the drug's clearance from the body. nih.gov Studies have shown that after oral administration, a significant portion of apremilast is metabolized before excretion, with unchanged apremilast accounting for a small fraction of the eliminated dose. nih.govnih.gov
Identification of Specific CYP Isoforms Involved in Demethylation
The biotransformation of apremilast is not a random event but is orchestrated by specific isoforms of the cytochrome P450 family. Research has pinpointed the key players in the O-demethylation of this drug.
The principal enzyme responsible for the O-demethylation of apremilast is cytochrome P450 3A4 (CYP3A4). fda.govwikipedia.orgnih.govdovepress.com This isoform is abundantly expressed in the liver and small intestine and is a major contributor to the metabolism of a wide variety of drugs. researchgate.netnih.gov The significant role of CYP3A4 in apremilast metabolism highlights its importance in potential drug-drug interactions. fda.govwikipedia.org
While CYP3A4 is the primary catalyst, other CYP isoforms also contribute to the O-demethylation of apremilast, albeit to a lesser extent. fda.govqbdpharmaceuticals.comwikipedia.orgdovepress.com These minor contributors include CYP1A2 and CYP2A6. fda.govqbdpharmaceuticals.comwikipedia.orgdovepress.com Their involvement, though secondary, underscores the multifaceted nature of apremilast metabolism.
Subsequent Glucuronidation Conjugation
Following O-demethylation, the resulting metabolite, O-demethyl apremilast, undergoes a phase II conjugation reaction known as glucuronidation. This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body.
Role of Uridine (B1682114) Diphosphate (B83284) Glucuronyltransferases (UGTs) in Conjugation
The glucuronidation of O-demethyl apremilast is catalyzed by a family of enzymes called uridine diphosphate glucuronyltransferases (UGTs). researchgate.netnih.govnih.gov These enzymes facilitate the transfer of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of the O-demethylated metabolite. researchgate.netnih.gov This conjugation step is a critical part of the detoxification process, rendering the metabolite more polar and readily excretable in urine and feces. nih.govresearchgate.net The resulting O-demethyl apremilast glucuronide is the predominant metabolite of apremilast found in both plasma and excreta. nih.govnih.govnih.gov
Mechanistic Aspects of Glucuronic Acid Moiety Addition
The addition of the glucuronic acid moiety to O-demethyl apremilast is a definitive Phase II metabolic reaction catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs). ontosight.ai This enzymatic process involves the transfer of a glucuronic acid unit from the activated co-factor, uridine diphosphate glucuronic acid (UDPGA), to the phenolic hydroxyl group of O-demethyl apremilast. nih.gov
The mechanism can be summarized as follows:
Substrate Binding: The O-demethyl apremilast metabolite binds to the active site of a UGT enzyme.
Co-factor Binding: The co-factor UDPGA also binds to the enzyme in close proximity to the substrate.
Nucleophilic Attack: The hydroxyl group on the O-demethyl apremilast acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety of UDPGA.
Conjugate Formation: This attack results in the formation of a β-D-glucuronide, where the glucuronic acid is linked to the substrate via an ether bond. The UDP molecule is released.
The resulting this compound is a more polar and water-soluble compound, which is characteristic of glucuronidated metabolites, preparing it for efficient renal excretion. ontosight.ainih.gov
Multi-Pathway Metabolic Interplay Leading to this compound
Apremilast undergoes extensive metabolism through multiple parallel pathways, yet the formation of this compound stands out as the predominant route of metabolic clearance. nih.govnih.gov While unchanged apremilast constitutes a significant portion of the drug-related material in circulation (approximately 45%), it accounts for less than 7% of the total radioactivity excreted, underscoring the importance of its biotransformation prior to elimination. nih.govnih.gov
The metabolic landscape of apremilast is diverse, with other pathways including O-deethylation, N-deacetylation, hydroxylation, and non-enzymatic hydrolysis contributing to its breakdown. nih.govnih.gov These pathways generate a number of minor circulating and excreted metabolites. However, quantitative analysis from human studies using radiolabeled apremilast demonstrates that the O-demethylation pathway followed by glucuronidation is the most significant. This compound (often designated as M12) is the most abundant circulating metabolite, representing approximately 39% of the radioactivity in plasma. nih.govnih.gov Furthermore, it is the major metabolite found in excreta, accounting for about 34% of an administered radioactive dose. fda.govnih.gov
The only other metabolites to represent more than 4% of the excreted radioactivity are O-demethylated apremilast and its hydrolysis product. nih.gov The various major metabolites, including this compound, have been shown to be at least 50-fold less pharmacologically active than the parent apremilast molecule, indicating that the therapeutic activity is attributable to the parent compound. nih.govnih.gov This interplay highlights a metabolic scheme where multiple routes exist, but the O-demethylation and subsequent glucuronidation pathway is the principal mechanism for the detoxification and clearance of apremilast.
Table 1: Relative Abundance of Apremilast and its Major Metabolite in Human Plasma
| Compound | Percentage of Circulating Radioactivity |
| Unchanged Apremilast | ~45% nih.govnih.gov |
| This compound (M12) | ~39% nih.govnih.gov |
Table 2: Excretion of Apremilast and its Major Metabolites
| Compound | Percentage of Excreted Radioactive Dose | Excretion Route |
| Unchanged Apremilast | <7% nih.govnih.gov | Urine & Feces |
| This compound (M12) | ~34% fda.govnih.gov | Urine |
| O-Demethylated Apremilast | ~5% nih.gov | Feces |
| O-Demethylated Apremilast Hydrolysis Product | ~8% nih.gov | Feces |
Enzymological Characterization of O Demethyl Apremilast Glucuronide Synthesis
Enzymatic Kinetics of O-Demethylation
The initial and rate-limiting step in the formation of O-demethyl apremilast (B1683926) glucuronide is the O-demethylation of apremilast. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. While specific kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) for the O-demethylation of apremilast are not extensively detailed in publicly available literature, the key enzymes responsible have been identified.
In vitro studies have demonstrated that the oxidative metabolism of apremilast is predominantly mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2A6. drugbank.comnih.govnih.govnih.gov The O-demethylation reaction is a critical part of this oxidative pathway, leading to the formation of O-demethyl apremilast, the immediate precursor to O-demethyl apremilast glucuronide. bohrium.com
Enzymatic Kinetics of Glucuronidation
Following O-demethylation, the resulting metabolite, O-demethyl apremilast, undergoes extensive phase II metabolism via glucuronidation. This conjugation reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety to the hydroxyl group of O-demethyl apremilast. This process significantly increases the water solubility of the metabolite, facilitating its excretion. bohrium.com
Substrate Specificity and Enzyme Promiscuity Considerations
The metabolism of apremilast to this compound involves a specific sequence of enzymatic reactions, highlighting the substrate specificity of the involved enzymes.
CYP Enzymes: CYP3A4 is the principal enzyme responsible for the initial O-demethylation of apremilast. nih.govnih.gov The minor roles of CYP1A2 and CYP2A6 suggest a degree of enzyme promiscuity, although their contribution is significantly less than that of CYP3A4. nih.govdovepress.com The involvement of multiple CYP isoforms may be influenced by inter-individual and ethnic variations in enzyme expression and activity. nih.gov
UGT Enzymes: While the specific UGT isoforms responsible for the glucuronidation of O-demethyl apremilast are not explicitly identified in the available literature, the extensive formation of the glucuronide conjugate points to a significant role for the UGT enzyme superfamily in the clearance of apremilast metabolites. bohrium.comdovepress.com
The metabolic pathway is well-defined, with O-demethylation preceding glucuronidation. This sequential process is a common route for the detoxification and elimination of xenobiotics.
In Vitro Enzyme Inhibition and Induction Studies Relevant to Metabolite Formation
In vitro studies have been conducted to evaluate the potential of apremilast to act as an inhibitor or inducer of CYP enzymes, which could impact the formation of its metabolites, including this compound.
Enzyme Inhibition: In vitro studies have shown that apremilast and its major metabolites, including this compound (also referred to as M12), are not significant inhibitors of major CYP isoforms at clinically relevant concentrations. fda.gov Specifically, apremilast does not inhibit BCRP, OAT1, OAT3, OCT2, OATP1B1, or OATP1B3, and its inhibitory effects on other transporters are weak (IC50 > 10 μM). fda.gov The major metabolite M12 showed weak inhibitory activity against PDE4 and TNF-α production, with IC50 and IC40 values of 5.5 µM and 10 µM, respectively, suggesting it is significantly less active than the parent compound. fda.gov
Enzyme Induction: The potential for apremilast to induce CYP enzymes has also been investigated. An in vitro study evaluating apremilast as an inducer of CYP expression in cultured human hepatocytes was conducted. fda.gov While apremilast is metabolized by CYP3A4, co-administration with potent CYP3A4 inhibitors like ketoconazole (B1673606) did not lead to a clinically significant increase in apremilast exposure. nih.gov Conversely, strong inducers of CYP3A4, such as rifampicin, can significantly decrease the systemic exposure and therapeutic efficacy of apremilast by accelerating its metabolism. nih.gov This indicates that the formation of O-demethyl apremilast, the precursor to the glucuronide conjugate, is susceptible to induction of CYP3A4.
Pharmacological and Biochemical Significance of O Demethyl Apremilast Glucuronide
Status as a Predominant Circulating Metabolite
Following oral administration, apremilast (B1683926) undergoes extensive metabolism, leading to the formation of numerous metabolites. nih.gov Among these, O-Demethyl apremilast glucuronide, also known as M12, stands out as the most abundant circulating metabolite in plasma. nih.govnih.govfda.gov Studies using radiolabeled apremilast have shown that this glucuronide conjugate accounts for approximately 39% of the total radioactivity in circulation, a level comparable to that of the unchanged parent drug, which represents about 45%. nih.govtandfonline.comtandfonline.com
Relative Pharmacological Activity and Potency Assessments in Preclinical Models
A critical aspect of understanding the pharmacological profile of a drug is to assess the activity of its metabolites. In the case of this compound, research consistently demonstrates that it is pharmacologically insignificant compared to its parent compound, apremilast. nih.govtandfonline.comtandfonline.com
Comparative Inhibition of Phosphodiesterase 4 (PDE4) Enzymatic Function
Apremilast exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). This inhibition leads to increased intracellular cAMP levels, which in turn modulates the production of inflammatory mediators. nih.gov Preclinical assessments have revealed that this compound is substantially less potent in inhibiting PDE4. It has been reported to be at least 50-fold less pharmacologically active than apremilast. nih.govtandfonline.com Specific data from in vitro pharmacological studies indicate that the M12 metabolite inhibits PDE4 enzymatic function with an IC50 value of 5.5 μM. fda.gov
| Compound | PDE4 Inhibition (IC50) |
|---|---|
| Apremilast | Data not available in this context |
| This compound (M12) | 5.5 μM fda.gov |
Comparison of Effect on Inflammatory Mediator Production
| Compound | TNF-α Inhibition from LPS-stimulated hPBMCs (IC40) |
|---|---|
| Apremilast | Data not available in this context |
| This compound (M12) | 10 μM fda.gov |
Contribution to Parent Compound Elimination and Biotransformation
The metabolic conversion of apremilast to this compound is a critical step in the drug's elimination from the body. This biotransformation process is a prime example of how the body modifies foreign compounds to facilitate their removal.
Enhanced Water Solubility and Excretory Facilitation
A fundamental principle of drug metabolism is the conversion of lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites. ijpcbs.com Apremilast itself is practically insoluble in water. wikipedia.org The process of glucuronidation, which involves the attachment of a glucuronic acid molecule, significantly increases the water solubility of the apremilast metabolite. ontosight.aiwikipedia.orgnih.gov This enhanced water solubility of this compound makes it more readily excretable by the kidneys into the urine. ontosight.aiwikipedia.org
Advanced Analytical Methodologies for O Demethyl Apremilast Glucuronide Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent analytical tool for the quantitative analysis of drug metabolites in complex biological matrices due to its superior sensitivity and selectivity.
The development of robust LC-MS/MS methods for O-demethyl apremilast (B1683926) glucuronide, often in concert with the parent drug apremilast, involves several critical steps. Sample preparation frequently employs liquid-liquid extraction with solvents like tert-butylmethyl ether to isolate the analytes from plasma or urine. nih.govakjournals.com Chromatographic separation is typically achieved using ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) systems. nih.gov These systems often utilize reverse-phase columns, such as a C8 or C18, with a gradient elution mobile phase. nih.govakjournals.com Common mobile phase compositions include combinations of methanol (B129727) or acetonitrile (B52724) with aqueous solutions containing modifiers like ammonium (B1175870) formate (B1220265) or formic acid to ensure efficient separation and optimal ionization. nih.govakjournals.com
For detection, the mass spectrometer is generally operated in the positive ion electrospray ionization (ESI) mode. nih.gov Quantification is performed using multiple reaction monitoring (MRM), which enhances selectivity by tracking a specific precursor-to-product ion transition. For the parent drug apremilast, a common transition monitored is m/z 461.3 → 178.2. akjournals.com A suitable internal standard (IS), such as clopidogrel (B1663587) or a deuterated version of the analyte like Apremilast-D5, is used to ensure accuracy and correct for variability during sample processing and analysis. akjournals.comresearchgate.net
To ensure the reliability of quantitative data, any developed LC-MS/MS assay must undergo rigorous validation according to regulatory guidelines. This process establishes the method's performance characteristics. Key validation parameters for methods quantifying apremilast, which are indicative of the standards required for its metabolites, include specificity, linearity, precision, accuracy, and stability. akjournals.com
Methods developed for apremilast have demonstrated excellent linearity over concentration ranges such as 5–1000 ng/mL, with correlation coefficients (r) consistently above 0.99. akjournals.com The lower limit of quantification (LLOQ), the smallest amount of analyte that can be reliably measured, has been established at levels as low as 1 ng/mL. nih.gov Precision, which measures the closeness of repeated measurements, and accuracy, which measures the closeness of results to the true value, are assessed at multiple concentration levels. Intra- and inter-run coefficients of variance (CV) are typically required to be below 15%. akjournals.com
| Validation Parameter | Typical Finding for Apremilast Assays | Reference |
|---|---|---|
| Linearity Range | 5–1000 ng/mL | akjournals.com |
| Correlation Coefficient (r) | > 0.997 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.gov |
| Intra-run Precision (CV%) | < 12.92% | akjournals.com |
| Inter-run Precision (CV%) | < 10.64% | akjournals.com |
| Accuracy (RE%) | 1.9% at LLOQ | nih.gov |
Radiometric Detection Techniques (e.g., Radiochromatography)
Radiometric techniques are indispensable for definitive mass balance and disposition studies, providing a complete accounting of all drug-related material in the body, irrespective of chemical structure.
Human mass balance studies for apremilast have been conducted using a single oral dose of [¹⁴C]-labeled apremilast. nih.gov In these studies, radioactivity is measured in plasma, urine, and feces over time to determine the routes and extent of excretion. nih.gov These studies revealed that apremilast is extensively metabolized, with the unchanged parent drug accounting for less than 7% of the excreted radioactivity. nih.gov
The predominant metabolite identified in both circulation and excreta was O-demethyl apremilast glucuronide. nih.gov Analysis using HPLC combined with radiometric detection (radiochromatography) allowed for the separation and quantification of the radioactive components. researchgate.net This analysis demonstrated that this compound represented approximately 39% of the total radioactivity in plasma and 34% of the radioactivity excreted, confirming it as the principal metabolic product in humans. nih.gov The total recovery of the administered radioactive dose is a critical endpoint, with regulatory guidelines suggesting a target of over 90%. fda.govnih.gov
| Analyte | % of Radioactivity in Plasma | % of Excreted Radioactivity | Reference |
|---|---|---|---|
| Unchanged Apremilast | 45% | <7% | nih.gov |
| This compound | 39% | 34% | nih.gov |
Spectroscopic and Chromatographic Characterization Techniques (e.g., NMR, HPLC)
While LC-MS/MS is powerful for quantification, the definitive structural elucidation of metabolites relies on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often used in conjunction with preparative HPLC for sample purification. After a metabolite is detected by mass spectrometry, it can be isolated and purified using HPLC. nih.gov
The purified metabolite can then be subjected to NMR analysis. One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the exact molecular structure. For a glucuronide conjugate like this compound, NMR is crucial for confirming the site of glucuronidation—the specific atom on the aglycone to which the glucuronic acid moiety is attached. nih.govnih.gov Analysis of chemical shifts and spin-spin coupling patterns in the ¹H NMR spectrum can differentiate between potential isomers, a task that can be challenging for mass spectrometry alone. nih.gov Although obtaining sufficient quantities of a metabolite from biological samples for NMR can be difficult, the technique provides unambiguous structural confirmation that is vital for understanding biotransformation pathways. nih.gov
Isotope Labeling Strategies for Metabolic Tracing Studies
Isotope labeling is a foundational strategy in drug metabolism research that enables the tracing of a drug's path through the body. This involves incorporating an isotopic label, which can be a radioisotope like Carbon-14 (¹⁴C) or a stable isotope like Deuterium (²H or D), into the drug molecule. researchgate.netnih.gov
For mass balance and disposition studies, ¹⁴C is the most common label. nih.gov A critical aspect of this strategy is the placement of the radiolabel. The ¹⁴C atom must be positioned in a metabolically stable part of the molecule to ensure that the label is not lost during biotransformation. fda.gov This ensures that all metabolites, including this compound, will retain the radioactive tag, allowing for their comprehensive detection and quantification via radiometric methods. nih.govfda.gov
Stable isotopes are also employed, primarily in the form of deuterated analytes (e.g., Apremilast-D5) that serve as ideal internal standards for LC-MS/MS quantification. researchgate.netijper.org Because they have nearly identical chemical and physical properties to the analyte but a different mass, they can accurately account for any loss during sample preparation and for variations in instrument response. ijper.org
Development of Reference Standards for Analytical Research
The development and availability of high-purity reference standards are fundamental prerequisites for the accurate and reproducible analytical research of pharmaceutical compounds and their metabolites. In the context of apremilast, a key metabolite requiring rigorous analytical scrutiny is this compound. The establishment of a well-characterized reference standard for this compound is critical for a variety of research and quality control applications, including method validation, stability studies, and the precise identification and quantification of the metabolite in biological matrices. synzeal.comsynthinkchemicals.com
This compound, a major metabolite of apremilast, is formed in the body through O-demethylation followed by glucuronidation. fda.gov Given its significance in the metabolic profile of apremilast, having a reliable reference standard is essential for pharmacokinetic and drug metabolism studies. fda.goveuropa.eu Companies specializing in pharmaceutical reference standards synthesize and characterize these materials to meet stringent regulatory compliance requirements. synzeal.comsynthinkchemicals.com
The characterization process for a reference standard is comprehensive, ensuring its identity, purity, and stability. Advanced analytical techniques are employed to provide a complete profile of the compound. These techniques typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of the molecule. pharmaffiliates.comresearchgate.net
Mass Spectrometry (MS): Determines the molecular weight and can help confirm the structure. researchgate.neteuropa.eu
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and is often used in chiral HPLC to ensure enantiomeric purity. europa.eu
Suppliers of these standards provide a detailed Certificate of Analysis (CoA) that includes comprehensive analytical data, confirming the compound's identity and quality. synthinkchemicals.comdaicelpharmastandards.com
Below are the key identifiers and chemical properties of the this compound reference standard.
Table 1: Chemical Properties and Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[(1S)-1-(4-acetamido-1,3-dioxoisoindol-2-yl)-2-methylsulfonylethyl]-2-ethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | nih.gov |
| CAS Number | 1384814-89-4 | pharmaffiliates.comnih.gov |
| Molecular Formula | C₂₇H₃₀N₂O₁₃S | pharmaffiliates.comnih.gov |
| Molecular Weight | 622.6 g/mol | pharmaffiliates.comnih.gov |
| Synonyms | Apremilast (m12), O-Desmethylapremilast-glucuronide (M12) | nih.gov |
The availability of this reference standard from commercial suppliers is crucial for research and development laboratories. These standards are essential for the quality assessment and genotoxicity evaluation of apremilast and its related products. synthinkchemicals.com
Table 2: Examples of Commercially Available this compound Reference Standards
| Supplier | Catalogue Number | Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Pharmaffiliates | PA 28 0241044 | O-Desmethyl Apremilast Glucuronide | C₂₇H₃₀N₂O₁₃S | 622.6 |
| Pharmaffiliates | PA 28 0241024 | O-Desmethyl apremilast glucuronide sodium salt | C₂₆H₂₇N₂NaO₁₃S | 630.55 |
The development of these certified reference standards underpins the ability of researchers to generate reliable and high-quality data in studies involving apremilast metabolism. They are indispensable tools for ensuring the consistency and accuracy of analytical methods used in both preclinical and clinical research settings. synzeal.comsynthinkchemicals.com
Preclinical Disposition and Excretion Research
Excretory Pathways and Proportions
Following oral administration of radiolabeled apremilast (B1683926) in humans, the primary route of elimination for total radioactivity is through urine. nih.govnih.gov Studies show that approximately 58% of the administered radioactive dose is recovered in urine, with about 39% found in feces. nih.govnih.govfda.gov
O-Demethyl apremilast glucuronide (often designated as M12) is the single most prominent metabolite found in excreta. nih.govtandfonline.com It is predominantly eliminated via the renal pathway, accounting for approximately 34% of the total administered dose in urine. nih.govnih.govfda.govtandfonline.com This highlights that the glucuronidation of O-demethylated apremilast is a critical pathway for the clearance of the parent compound. In contrast, unchanged apremilast constitutes less than 3% of the dose excreted in urine and about 4% in feces. nih.gov
| Component | Excretion Pathway | Proportion of Administered Dose (%) | Source |
|---|---|---|---|
| Total Radioactivity | Urine | ~58% | nih.gov, nih.gov, fda.gov |
| Total Radioactivity | Feces | ~39% | nih.gov, nih.gov, fda.gov |
| This compound (M12) | Urine | ~34% | nih.gov, tandfonline.com, nih.gov, fda.gov |
| Unchanged Apremilast | Urine | <3% | nih.gov |
| Unchanged Apremilast | Feces | ~4% | nih.gov |
Systemic Exposure and Clearance Dynamics
In human plasma, this compound is the most abundant circulating metabolite following the oral administration of apremilast. nih.govtandfonline.com It accounts for approximately 39% of the total radioactivity in plasma, while unchanged apremilast represents about 45%. nih.govnih.govnih.gov The significant systemic exposure of this metabolite is further demonstrated by its area under the curve (AUC), which is similar to that of the parent drug, apremilast. nih.govfda.govtandfonline.com
The clearance dynamics of this compound differ from the parent compound. The peak plasma concentrations of apremilast metabolites, including the glucuronide conjugate, generally occur later than for apremilast itself. nih.govtandfonline.com Furthermore, these metabolites exhibit a longer half-life (t½) of 11-16 hours, compared to approximately 7 hours for apremilast. nih.govtandfonline.com Despite its high concentration in plasma, this compound is considered an inactive metabolite, being at least 50-fold less pharmacologically active than apremilast in inhibiting PDE4. nih.govtga.gov.au
| Component | Relative Plasma Radioactivity (%) | Relative Plasma AUC | Half-Life (t½) | Source |
|---|---|---|---|---|
| Apremilast | ~45% | Similar to M12 | ~7 hours | nih.gov, nih.gov, tandfonline.com |
| This compound (M12) | ~39% | Similar to Apremilast | 11-16 hours (general metabolites) | nih.gov, tandfonline.com, nih.gov |
Tissue Distribution and Protein Binding in Preclinical Models
The parent compound, apremilast, has an apparent volume of distribution (Vd) of approximately 87 L, which indicates extravascular distribution. nih.govtga.gov.au The plasma protein binding of apremilast is approximately 68%. nih.govtga.gov.au Specific tissue distribution and protein binding data for the this compound metabolite are not extensively detailed in available preclinical research. However, its increased water solubility suggests it is less likely to accumulate in tissues compared to more lipophilic compounds. ontosight.ai
Comparative Disposition Across Species in Toxicokinetic and Pharmacokinetic Studies
The formation and excretion of this compound (M12) have been observed across multiple species, though its prominence can vary.
Humans : As established, M12 is the primary circulating metabolite and the major metabolite excreted in urine. nih.govfda.gov
Monkeys : Following oral administration of apremilast, M12 is observed in plasma and is the major urinary metabolite. europa.eufda.gov While apremilast is the main component in circulation at early time points, metabolites become the major components by 24 hours post-dose. europa.eu Other related minor metabolites, such as isomers of O-desmethyl hydrolyzed apremilast glucuronide (M15), have also been identified in monkeys. europa.eufda.gov
Rats : In rats, M12 was identified as a major component in plasma and was the principal metabolite found in urine for both sexes. europa.eu
Rabbits : Direct detection of metabolites proved difficult. In one animal that received a high oral dose, plasma mass spectra were consistent with the presence of a glucuronic acid conjugate of O-desmethyl-apremilast, suggesting this metabolic pathway exists but may be less prominent or dose-dependent. europa.eu
This cross-species consistency, particularly between humans, monkeys, and rats, validates the use of these animal models for studying the metabolic fate of apremilast.
| Species | Presence in Plasma | Status as Urinary Metabolite | Source |
|---|---|---|---|
| Human | Most abundant metabolite (~39% of radioactivity) | Major metabolite (~34% of dose) | nih.gov, nih.gov, fda.gov |
| Monkey | Major component at later time points | Major metabolite | europa.eu, fda.gov |
| Rat | Major component | Principal metabolite | europa.eu |
| Rabbit | Evidence consistent with its presence in one animal | Not specified | europa.eu |
In Vitro Biochemical Investigations of O Demethyl Apremilast Glucuronide
Assessment of Metabolic Stability and Further Biotransformation in Biological Matrices
O-Demethyl apremilast (B1683926) glucuronide, also identified as M12, is the principal and most abundant metabolite of apremilast in humans. nih.gov Its formation occurs through a two-step metabolic process initiated by oxidative O-demethylation of the parent drug, apremilast, which is primarily mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2A6. nih.govfda.gov This is followed by conjugation with glucuronic acid, a reaction catalyzed by uridine (B1682114) diphosphate (B83284) glucuronyltransferases (UGTs). ontosight.ai
The substantial presence of O-Demethyl apremilast glucuronide in excreta, particularly urine, indicates that it is a major elimination product. nih.govwikipedia.org This glucuronide conjugate is more water-soluble than apremilast, which facilitates its renal clearance. ontosight.ai The identification of M12 as the primary terminal metabolite in this pathway suggests it is metabolically stable and does not undergo significant further biotransformation. nih.govontosight.ai In vitro pharmacological studies have determined that M12 is an inactive metabolite. nih.govdrugbank.com
Table 1: Relative Abundance of Apremilast and this compound (M12) in Human Biological Matrices
| Analyte | Matrix | Relative Abundance (% of Radioactivity) | Reference |
|---|---|---|---|
| Apremilast (Parent Drug) | Plasma | 45% | fda.gov |
| This compound (M12) | Plasma | 39% | nih.govfda.gov |
| Apremilast (Parent Drug) | Urine (Excreted) | <3% | nih.gov |
| This compound (M12) | Urine (Excreted) | 34% | nih.gov |
Evaluation of Enzyme Induction Potential by the Metabolite
Specific in vitro studies evaluating the direct potential of this compound to induce or inhibit cytochrome P450 (CYP) enzymes are not detailed in the reviewed scientific literature. The available data primarily focus on the parent compound, apremilast.
In vitro studies of apremilast show that its metabolism is susceptible to strong CYP450 inducers. nih.gov Co-administration of apremilast with potent inducers like rifampin can decrease the systemic exposure of apremilast, indicating that apremilast is a substrate for these enzymes. otezlapro.com However, at clinically relevant concentrations, apremilast itself is not considered to be an inhibitor or inducer of CYP enzymes. tga.gov.au Given that this compound is considered a pharmacologically inactive metabolite, it is generally not expected to have a significant effect on enzyme activity, though specific investigational data is limited in public sources. fda.govdrugbank.com
Characterization of Interactions with Drug Transporters (e.g., P-glycoprotein)
Detailed in vitro studies characterizing the interaction of this compound with various drug transporters are not widely available. The research has centered on the parent drug, apremilast.
Pre-clinical and in vitro studies have identified apremilast as a substrate and a weak inhibitor of the efflux transporter P-glycoprotein (P-gp). tga.gov.au However, these interactions are not considered to be clinically significant, as P-gp does not appear to limit the oral absorption of apremilast, nor does it play a major role in its elimination. tga.gov.aunih.gov
Further in vitro investigations have clarified apremilast's relationship with other transporters. nih.gov
Not a Substrate For : Apremilast is not a substrate for Breast Cancer Resistance Protein (BCRP), Organic Anion Transporter (OAT) 1 or 3, Organic Cation Transporter (OCT) 2, or Organic Anion Transporting Polypeptide (OATP) 1B1 or 1B3. nih.gov
Not an Inhibitor Of : Apremilast does not inhibit OAT3, BCRP, Multidrug Resistance Protein (MRP) 1, MRP2, MRP4, OATP1B3, or OCT2. nih.gov
Weak Inhibitor Of : Apremilast is a weak inhibitor of OAT1, OATP1B1, and MRP3. nih.gov
While it is known that glucuronide conjugates can sometimes be substrates for transporters like MRP2 and MRP4, specific data confirming such an interaction for this compound is not present in the reviewed literature. nih.gov
Future Research Trajectories for O Demethyl Apremilast Glucuronide
Elucidation of Remaining Unknown Minor Metabolic Pathways
Apremilast (B1683926) is known to be metabolized through numerous pathways, resulting in at least 23 identified metabolites in plasma, urine, and feces. drugbank.comnih.gov The primary routes are cytochrome P450 (CYP)-mediated oxidation (predominantly by CYP3A4 with minor contributions from CYP1A2 and CYP2A6) and subsequent glucuronidation, alongside non-CYP-mediated hydrolysis. nih.govresearchgate.netunipi.it
While the formation of O-demethyl apremilast glucuronide (designated as M12) from its precursor, O-demethylated apremilast (M3), is a major pathway, the complete metabolic map is not fully detailed. nih.govnih.gov Studies have identified various other minor circulating metabolites, including M7, M11, M13, M14, and M16, each formed through processes like O-deethylation, N-deacetylation, and further hydroxylation. nih.govnih.gov
Future research should aim to definitively trace the downstream metabolism of this compound itself. It is crucial to determine if this major metabolite undergoes further biotransformation into yet unidentified minor products. Advanced techniques like high-resolution mass spectrometry and isotopic labeling could be employed to track the fate of the glucuronide conjugate, providing a more complete picture of the metabolic cascade. Understanding the full extent of these minor pathways is essential for a comprehensive grasp of apremilast's clearance and to rule out the existence of any pharmacologically active downstream products.
Investigation of Non-Enzymatic Degradation Mechanisms
The clearance of apremilast is not solely dependent on enzymatic processes. Research indicates that non-enzymatic hydrolysis contributes to its metabolism. nih.govnih.gov Hydrolysis of the phthalimide (B116566) ring structure of apremilast has been identified as one such non-enzymatic reaction. researchgate.net
Development of Advanced Computational Models for Metabolic Prediction
The field of computational toxicology and pharmacokinetics has made significant strides, offering powerful in silico tools to predict drug metabolism. creative-biolabs.com These models, which include quantitative structure-activity relationship (QSAR) analyses, machine learning algorithms, and pharmacophore modeling, are increasingly used to predict sites of metabolism (SOM) and the enzymes involved. nih.govoup.comnih.gov
However, predicting glucuronidation reactions mediated by UDP-glucuronosyltransferase (UGT) enzymes has proven more challenging than predicting CYP-mediated metabolism, partly due to the complexity of UGT-substrate interactions and less extensive curated datasets. annualreviews.orgnii.ac.jp Future research should focus on developing and refining computational models specifically for apremilast and its metabolites. This would involve:
Curating a specific dataset: Compiling detailed experimental data on the metabolism of apremilast and its analogues to train more accurate models.
Modeling UGT activity: Developing specific 3D-QSAR and pharmacophore models for the UGT isoforms responsible for creating this compound. This could help predict how structural changes might affect the rate and site of glucuronidation. nih.gov
Integrating multiple pathways: Creating systems pharmacology models that integrate both enzymatic (CYP, UGT) and non-enzymatic degradation pathways to provide a holistic prediction of the metabolic fate of apremilast and the formation and clearance of this compound.
These advanced models could accelerate the development of future compounds by enabling earlier and more accurate predictions of their metabolic profiles. nih.gov
Exploration of its Role as a Biomarker in Research Settings
Currently, this compound is considered pharmacologically inactive, with activity at least 50-fold lower than the parent compound. nih.govnih.gov However, its prominence in circulation suggests a potential, as-yet-unexplored role as a biomarker in research settings. While studies have investigated the effect of apremilast on various inflammatory and cardiometabolic biomarkers (e.g., cytokines, lipids), the metabolite itself has not been assessed in this context. researchgate.nethcplive.comlivderm.orgacrabstracts.org
Future research should explore the relationship between the pharmacokinetic profile of this compound and clinical outcomes or pharmacodynamic markers. Key research questions include:
Do inter-individual variations in the levels of this compound correlate with the extent of reduction in inflammatory biomarkers like TNF-α, IL-17, or IL-6? unipi.it
Is there a relationship between the ratio of the metabolite to the parent drug (M12/apremilast) and the patient's therapeutic response or cardiometabolic changes, such as improvements in lipid profiles or glucose metabolism? nih.govmdpi.com
Could the metabolite's concentration serve as a more stable, long-term indicator of drug exposure and compliance, given its longer half-life compared to apremilast? nih.gov
Answering these questions through correlative analyses in clinical trial data could establish this compound as a valuable research biomarker for predicting treatment response or understanding variability in patient outcomes. nih.gov
| Metabolite Metric | Potential Correlate (Pharmacodynamic/Disease Biomarker) | Research Question | Supporting Rationale |
|---|---|---|---|
| Plasma Concentration (AUC) of M12 | Change in Inflammatory Cytokines (e.g., IL-17, TNF-α) | Does higher exposure to the metabolite correlate with greater suppression of inflammatory markers? | Apremilast's mechanism involves modulating cytokines. unipi.itdermnetnz.org |
| M12 to Apremilast Ratio (M12/Parent) | Cardiometabolic Parameters (e.g., LDL, Glucose, BMI) | Is the metabolic ratio predictive of beneficial changes in metabolic profiles observed during treatment? | Apremilast treatment is associated with cardiometabolic benefits. researchgate.netresearchgate.net |
| Terminal Half-life of M12 | Sustained Clinical Response (e.g., PASI-75) | Does a longer metabolite half-life associate with more durable treatment efficacy? | Metabolite half-life (11-16h) is longer than apremilast (6-9h). nih.gov |
Research into Stereochemical Aspects of its Formation and Fate
Stereochemistry plays a critical role in the pharmacology and metabolism of many drugs. Apremilast is the (S)-enantiomer, and in vivo studies have not observed interconversion to its (R)-enantiomer. nih.gov The full chemical name of this compound, (2S,3S,4S,5R,6S)-6-[4-[(1S)-1-(4-acetamido-1,3-dioxoisoindol-2-yl)-2-methylsulfonylethyl]-2-ethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, confirms that its formation is highly stereospecific. nih.govnih.gov
This high degree of specificity invites further research into the stereochemical aspects of its formation and fate. Future studies could focus on:
Enzyme Specificity: Identifying the specific UGT isoforms responsible for the glucuronidation of (S)-O-demethyl apremilast and determining if they exhibit stereoselectivity.
Synthesis and Analysis of Isomers: Synthesizing other potential stereoisomers of this compound to compare their analytical properties and to confirm that they are not formed in vivo.
Differential Fate: Investigating whether the specific stereoconfiguration of the naturally formed metabolite influences its subsequent transport, distribution, or minor metabolic transformations.
Q & A
Basic Research Questions
Q. What is the metabolic role of O-Demethyl Apremilast Glucuronide (M12) in apremilast pharmacokinetics?
- Methodological Answer : this compound (M12) is the primary circulating metabolite of apremilast, formed via CYP3A4-mediated O-demethylation followed by glucuronidation. It constitutes 39% of plasma radioactivity and 34% of excreted radioactivity, with a prolonged half-life (~16 hours) compared to apremilast (~6–9 hours) . M12 is pharmacologically inactive, as confirmed by in vitro PDE4 and TNF-α inhibition assays showing >50-fold reduced activity compared to apremilast . Excretion occurs predominantly via urine (58%) and feces (39%), with minimal unchanged apremilast recovered (<7%) .
- Key Data :
| Metabolite | % Plasma Radioactivity | % Excreted Radioactivity | Activity vs. Apremilast |
|---|---|---|---|
| M12 (glucuronide) | 39% | 34% | Inactive |
| M14/M16 | <10% | <4% | Inactive |
| Apremilast (parent) | 45% | <7% | Active |
Q. What analytical methods are used to quantify this compound in biological samples?
- Methodological Answer : Radiolabeled [¹⁴C]apremilast studies combined with LC/MS/MS are standard for metabolite profiling. For example, plasma and urine samples are stabilized with citrate buffer (pH 1.5) to prevent degradation, followed by solid-phase extraction and chromatographic separation using reverse-phase columns. Metabolites are identified via MRM (multiple reaction monitoring) modes, with fragmentation patterns matched to synthetic standards (e.g., CC-16166 for M12) . Hydrolysis with β-glucuronidase confirms glucuronide conjugates .
Advanced Research Questions
Q. How do contradictory reports on the activity of O-Demethyl Apremilast derivatives influence apremilast safety assessments?
- Methodological Answer : While M12 is inactive, its precursor (O-demethyl apremilast, M3) retains PDE4 inhibitory activity (IC₅₀ = 8.3 µM in U937 cells) . This dichotomy necessitates precise analytical differentiation between M3 and M12 in pharmacokinetic studies. For safety, in vitro hERG assays (HEK293 cells) confirmed apremilast’s IC₅₀ (184.2 µM) is >2 orders of magnitude above therapeutic plasma levels (Cₘₐₓ = 333 ng/mL), mitigating arrhythmia risks . However, prolonged M12 exposure due to its half-life (~16 hours) requires monitoring in renal-impaired patients, where apremilast AUC increases by 88% .
Q. What experimental designs elucidate the relative contributions of glucuronidation vs. hydrolysis in M12 clearance?
- Methodological Answer :
Tracer Studies : Administer [¹⁴C]apremilast with co-administration of glucuronidation inhibitors (e.g., probenecid) to quantify M12 reduction in plasma/urine .
Enzyme-Specific Assays : Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify primary glucuronidation pathways .
Hydrolysis Kinetics : Incubate M12 with human liver microsomes at physiological pH to measure non-enzymatic vs. enzymatic (e.g., esterase-mediated) hydrolysis rates .
- Data Contradictions : M12 is stable in acidic urine (pH 1.5) but hydrolyzes in neutral conditions, suggesting pH-dependent excretion dynamics .
Q. How can pharmacokinetic modeling optimize apremilast dosing based on M12’s prolonged half-life?
- Methodological Answer :
- Compartmental Modeling : Incorporate M12’s 16-hour half-life into a two-compartment model to simulate steady-state concentrations under different dosing regimens (e.g., twice-daily vs. once-daily) .
- Covariate Analysis : Adjust for renal impairment (eGFR <30 mL/min), which increases apremilast AUC by 88% and M12 exposure due to reduced clearance .
- Monte Carlo Simulations : Predict interindividual variability using population PK data, focusing on CYP3A4 polymorphisms and UGT1A1 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
